![molecular formula C20H21NO3S B345368 N-benzyl-4-propoxynaphthalene-1-sulfonamide CAS No. 902249-22-3](/img/structure/B345368.png)
N-benzyl-4-propoxynaphthalene-1-sulfonamide
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Description
N-benzyl-4-propoxynaphthalene-1-sulfonamide, also known as BPNS, is a sulfonamide compound that has been widely used in scientific research. It is a derivative of naphthalene and has been synthesized using various methods. BPNS has been found to have potent biological activity and has been used in various biochemical and physiological studies.
Mechanism of Action
Sulfonamides, such as “N-benzyl-4-propoxynaphthalene-1-sulfonamide”, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
properties
IUPAC Name |
N-benzyl-4-propoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-2-14-24-19-12-13-20(18-11-7-6-10-17(18)19)25(22,23)21-15-16-8-4-3-5-9-16/h3-13,21H,2,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZROJRGNQRVNHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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